2-(Diethoxyphosphorylmethoxy)oxane
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Description
2-(Diethoxyphosphorylmethoxy)oxane, also known as diethyl (tetrahydro-2H-pyran-2-yloxy)methylphosphonate, is a research chemical with the molecular formula C10H21O5P and a molecular weight of 252.24 . It is characterized by its Canonical SMILES: CCOP(=O)(COC1CCCCO1)OCC .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its InChI: InChI=1S/C10H21O5P/c1-3-14-16(11,15-4-2)9-13-10-7-5-6-8-12-10/h10H,3-9H2,1-2H3 . It has a complexity of 223 and a topological polar surface area of 54 .Scientific Research Applications
Catalytic Oxidative Cleavage
One application involves the catalytic oxidative cleavage of gem-disubstituted aromatic alkenes to ketones under minimal solvent conditions. The use of 1,2-diethoxyethane as a catalyst in this context suggests potential relevance for derivatives like 2-(Diethoxyphosphorylmethoxy)oxane (Liu et al., 2020).
Conformational Analysis
Conformational analysis of molecules similar to this compound, such as 2-methoxy-2-oxo-1,3,2-dioxaphosphorinane, provides insights into the stabilities of different conformers. Such studies are significant for understanding the chemical behavior and potential applications of these compounds (Vafaei-Nezhad, Ghiasi, & Shafiei, 2020).
Synthesis and Characterization
The synthesis and characterization of N-phosphorylated oxazolidines and oxazines, which can be derived from compounds like this compound, are pivotal in understanding their chemical properties and potential applications in various fields (Levkova, Alimov, & Shagidullin, 1970).
Organic Photochemistry
Investigating the effects of substituents on the photochemistry of related compounds, such as 2-methylbenzaldehydes, can provide insights into the photochemical behaviors of derivatives like this compound. Such studies enhance our understanding of the compound's reactivity under light exposure and potential applications in photochemical processes (Charlton & Koh, 1988).
Oxidation Reactions
Research on the oxidation of alcohols to carbonyl compounds with molecular oxygen, catalyzed by combinations of N-hydroxyphthalimide and Co species, can be relevant to understanding the reactivity of this compound in oxidation reactions (Iwahama et al., 2000).
Properties
IUPAC Name |
2-(diethoxyphosphorylmethoxy)oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21O5P/c1-3-14-16(11,15-4-2)9-13-10-7-5-6-8-12-10/h10H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPVGTAIRUGQIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC1CCCCO1)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21O5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459503 |
Source
|
Record name | Diethyl {[(oxan-2-yl)oxy]methyl}phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71885-51-3 |
Source
|
Record name | Diethyl {[(oxan-2-yl)oxy]methyl}phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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